molecular formula C22H25N3O2S B11610110 (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide

(2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11610110
M. Wt: 395.5 g/mol
InChI Key: ZJNQELDZLWEYPN-UHFFFAOYSA-N
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Description

(2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials might include ethylamine, phenylpropylamine, and thiazinane derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its efficacy and safety for therapeutic use.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide
  • (2Z)-N-methyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide
  • (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the thiazinane ring and the phenylpropyl group

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-ethyl-4-oxo-2-phenylimino-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H25N3O2S/c1-2-23-21(27)19-16-20(26)25(15-9-12-17-10-5-3-6-11-17)22(28-19)24-18-13-7-4-8-14-18/h3-8,10-11,13-14,19H,2,9,12,15-16H2,1H3,(H,23,27)

InChI Key

ZJNQELDZLWEYPN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(=O)N(C(=NC2=CC=CC=C2)S1)CCCC3=CC=CC=C3

Origin of Product

United States

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